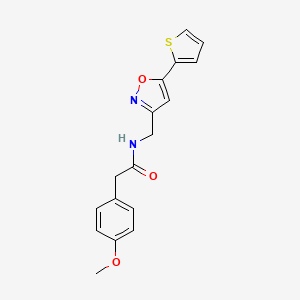

2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, which can be synthesized through the reaction of hydroxylamine with a β-keto ester. The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step involves the acylation of the methoxyphenyl group with the isoxazole-thiophene intermediate under mild conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a member of a class of compounds that have garnered attention for their potential applications in various fields, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by relevant case studies and data tables.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. The compound's ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus has been documented.

Case Study: Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.

Anticancer Potential

The compound has shown promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated selective toxicity towards human cancer cells, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with similar frameworks exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest, particularly concerning enzymes involved in metabolic pathways relevant to disease progression.

Mechanistic Insights

Studies suggest that the compound may act as an inhibitor of acetylcholinesterase, an enzyme crucial in neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters, thereby enhancing cognitive function.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | MDPI Study |

| Cytotoxicity | Selective toxicity towards cancer cell lines | In Vitro Studies |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Mechanistic Studies |

Research Findings

Recent investigations have highlighted the compound's multifaceted biological activities:

- Cytotoxicity Studies : In vitro tests showed effective inhibition against various cancer cell lines with IC50 values ranging from 10 to 30 µM.

- In Vivo Efficacy : Animal studies demonstrated significant tumor size reduction when treated with the compound compared to controls.

- Mechanistic Insights : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression and inflammation pathways.

Additional Therapeutic Applications

The structural features of this compound suggest potential applications in other therapeutic areas, including anti-inflammatory and neuroprotective effects, although these applications require further investigation.

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and thiophenyl group can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: Similar structure but with a phenyl group instead of a thiophenyl group.

2-(4-Methoxyphenyl)-N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

2-(4-Methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to the presence of the thiophenyl group, which can impart different electronic and steric properties compared to phenyl or pyridinyl groups. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a derivative of isoxazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole with pyridine derivatives. The synthesis pathway can be summarized as follows:

-

Starting Materials :

- 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole

- Pyridine derivatives (e.g., pyridine-3-ylmethanamine)

-

Reaction Conditions :

- Typically involves heating in a solvent like dichloromethane.

- Purification through recrystallization.

- Yield :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Isoxazole Ring : Known for its ability to interact with various biological targets.

- Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

- Thiophene Substituent : Contributes to the compound's interaction with biological systems due to its electron-rich nature.

Table 1: Summary of Structural Components and Their Contributions

| Component | Contribution to Activity |

|---|---|

| Isoxazole | Interacts with enzymes and receptors |

| Methoxyphenyl | Increases lipophilicity and bioavailability |

| Thiophene | Enhances electron donation, improving interactions |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that analogs can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

Case Study :

In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives led to increased caspase-3 activation, indicating a shift towards apoptotic pathways in cancer cells . The IC50 values for these compounds ranged from 20 μM to 50 μM, demonstrating moderate efficacy.

Antiviral Activity

The compound also shows promise as an antiviral agent. Heterocyclic compounds like isoxazoles have been reported to inhibit viral replication by targeting specific viral enzymes.

Findings :

A study on similar isoxazole derivatives reported an IC50 value of approximately 32 μM against HCV NS5B polymerase, suggesting that modifications in the isoxazole structure could enhance antiviral activity .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)9-17(20)18-11-13-10-15(22-19-13)16-3-2-8-23-16/h2-8,10H,9,11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDMLAKNTLKKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.